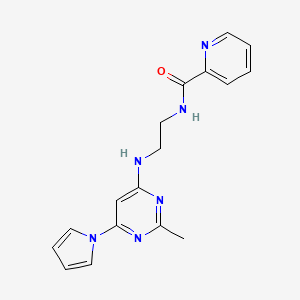
4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole
Vue d'ensemble
Description
“4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole” is a chemical compound that is related to the class of compounds known as nitroimidazoles . It is synthesized by reacting 2-methyl-nitroimidazole and epichlorohydrin .
Synthesis Analysis
The synthesis of “4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole” involves the alkylation of 5-phenyl-1H-tetrazole and 4-nitro-2H-1,2,3-triazole with 1-chloro-2,3-epoxy-propane . This process is followed by dehydrochlorination of the intermediate chlorohydrin .Molecular Structure Analysis
The molecular structure of “4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole” includes a pyrazole ring with a nitro group at the 4-position and an oxirane ring attached to the 1-position through a methylene group .Applications De Recherche Scientifique
Energetic Materials Development
Novel pyrazoles, including those with nitro substituents, have been designed and synthesized for use as energetic materials. These compounds exhibit promising energetic performance, with positive oxygen balances and potential as environmentally benign alternatives to traditional energetic materials. Their properties, such as impact sensitivity and thermal stability, have been thoroughly evaluated, highlighting their applicability in this domain (Dalinger et al., 2015).
Synthesis and Characterization
The synthesis of pyrazole compounds has been reported, demonstrating various chemical reactions and characterizations. For instance, reactions involving nitroalkenes have led to the regioselective synthesis of phosphonylpyrazoles, illustrating the chemical versatility and potential for further functionalization of pyrazole derivatives (Muruganantham, Mobin, Namboothiri, 2007).
Magnetic and Luminescence Properties
Studies have explored the multifunctional properties of pyrazole-based compounds, including their behavior as single-molecule magnets (SMMs), luminescence, and magnetocaloric effects. These investigations reveal the potential of pyrazole derivatives in the development of multifunctional molecular materials with diverse applications in magnetism and optoelectronics (Li et al., 2021).
Herbicidal Applications
The herbicidal activity of pyrazole derivatives has been a subject of study, with certain compounds exhibiting significant pre-emergent activity against narrowleaf weed species. This research contributes to the development of novel herbicides, highlighting the agricultural applications of pyrazole compounds (Clark, 1996).
Antibacterial Research
Research into the antibacterial properties of pyrazole-containing compounds, such as PA-824, demonstrates their efficacy in treating tuberculosis. These studies underscore the potential of pyrazole derivatives in medical research, offering new avenues for the treatment of infectious diseases (Nuermberger et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
4-nitro-1-(oxiran-2-ylmethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)3-6-4-12-6/h1-2,6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZVMNQUUUAGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2713144.png)

![Methyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2713150.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2713154.png)


![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2713159.png)
![ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2713160.png)
![N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2713162.png)
![2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B2713163.png)

![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2713165.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2713166.png)